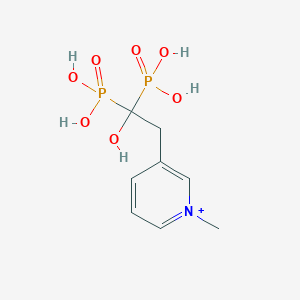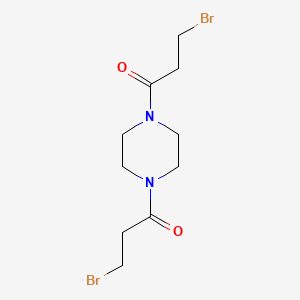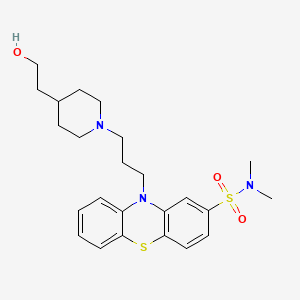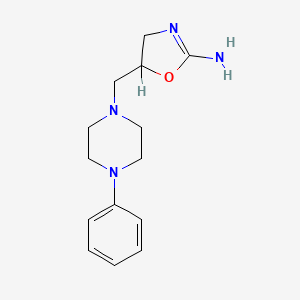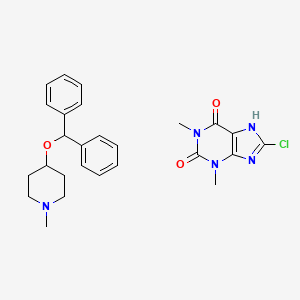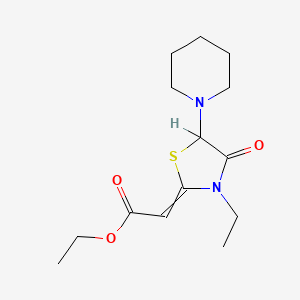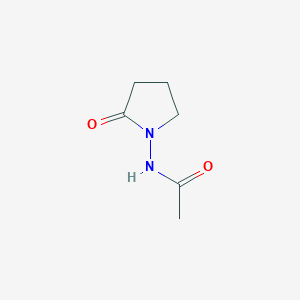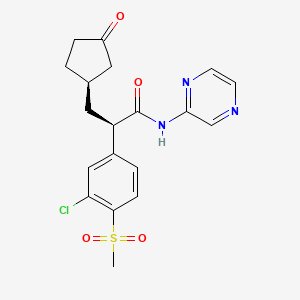
Nelociguat
Descripción general
Descripción
Nelociguat is a Guanylate cyclase stimulator drug . It was initially developed by Bayer AG and its highest R&D status is Phase 1 . The therapeutic areas of this compound include Cardiovascular Diseases .
Synthesis Analysis
This compound has the IUPAC name methyl (4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate . Its InChI Code is 1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) .
Molecular Structure Analysis
The molecular formula of this compound is C19H17FN8O2 . It has a molecular weight of 408.39 . The InChIKey of this compound is FTQHGWIXJSSWOY-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound is a stimulator of soluble guanylate cyclase (sGC) . It is an active metabolite of riociguat .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 408.39 . It is a solid substance . The storage temperature of this compound is 4°C .
Aplicaciones Científicas De Investigación
Enfermedades Cardiovasculares
Nelociguat se ha investigado por su potencial terapéutico en enfermedades cardiovasculares debido a su función como estimulador de la guanilato ciclasa soluble (sGC) . Se dirige a la guanilato ciclasa, que es una enzima clave en el sistema cardiovascular que ayuda a regular la presión arterial y el tono vascular. La capacidad de this compound para modular esta enzima podría ser beneficiosa para afecciones como la insuficiencia cardíaca crónica y la hipertensión.
Disfunción Eréctil
Los ensayos clínicos han evaluado this compound para el tratamiento de la disfunción eréctil, particularmente en pacientes que no responden lo suficiente a la terapia estándar con inhibidores de la PDE5 (fosfodiesterasa 5) . El mecanismo de acción del fármaco, que implica la estimulación de la sGC, puede mejorar la respuesta eréctil, ofreciendo una posible estrategia de tratamiento alternativa.
Hipertensión Pulmonar
This compound se ha estudiado por su impacto en la hemodinámica pulmonar y sistémica en pacientes con insuficiencia cardíaca crónica biventricular e hipertensión pulmonar . Su perfil farmacológico sugiere que podría ofrecer un nuevo enfoque para el manejo de esta condición compleja al mejorar la función vascular y reducir la presión arterial.
Protección Renal
En modelos animales, this compound ha mostrado promesa en la disminución de la producción de orina y la hipertrofia cardíaca, así como en la mejora de las tasas de supervivencia en ratas con predisposición al accidente cerebrovascular espontáneamente hipertensas alimentadas con una dieta alta en sal y grasas . Esto indica posibles efectos protectores renales, que podrían ser valiosos para prevenir el daño renal asociado con la hipertensión.
Salud Vascular
This compound induce vasodilatación en anillos aórticos de rata, lo que sugiere su utilidad para mejorar la salud vascular . Al promover la vasodilatación, this compound podría ayudar en afecciones caracterizadas por constricción y rigidez vascular, mejorando así el flujo sanguíneo general y reduciendo el riesgo de complicaciones vasculares.
Neuroprotección
Aunque la investigación es limitada, existe el potencial de que this compound ejerza mecanismos protectores sobre la función vascular y neural dentro del sistema cerebrovascular y la patología del VCI (deterioro cognitivo vascular) . Su papel en la modulación de la sGC podría ser crucial en el desarrollo de tratamientos para enfermedades neurodegenerativas que tienen un componente vascular.
Farmacocinética y Metabolismo de Fármacos
El estado del metabolito activo de this compound y su formación a partir de riociguat por la isoforma CYP1A1 del citocromo P450 (CYP) lo convierten en un tema interesante para los estudios de farmacocinética y metabolismo de fármacos . Comprender sus vías metabólicas puede ayudar en el desarrollo de regímenes de dosificación más efectivos y sistemas de administración de fármacos.
Medicina Traslacional
El fármaco ha formado parte de los enfoques de la medicina traslacional, donde los datos fisicoquímicos y farmacocinéticos preclínicos, junto con los datos clínicos, se utilizan para predecir su farmacocinética en pacientes con insuficiencia cardíaca . Este enfoque acelera la aplicación clínica de this compound al informar sobre las estrategias de dosificación y administración.
Mecanismo De Acción
Target of Action
Nelociguat, also known as BAY60-4552, is a soluble guanylate cyclase stimulator (sGC stimulator) . The primary target of this compound is the soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway .
Mode of Action
This compound acts by binding to the prosthetic heme group of sGC, which is sensitive to nitric oxide (NO). This binding stimulates the activity of sGC, leading to an increase in the level of cyclic 3′-5′—guanosine monophosphate (cGMP) in smooth muscle cells . The increase in cGMP levels results in vasodilation .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitric oxide (NO) signaling pathway. In this pathway, NO binds to sGC, stimulating it to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscles in the vasculature, resulting in vasodilation .
Result of Action
The primary molecular effect of this compound’s action is the increase in cGMP levels in smooth muscle cells, leading to vasodilation . This vasodilation can have various cellular effects, depending on the specific tissues and systems involved. For example, in the cardiovascular system, vasodilation can decrease blood pressure and improve blood flow.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH levels, the presence of other substances that can interact with this compound, and the specific characteristics of the target cells. Additionally, factors such as the patient’s overall health status, the presence of other medical conditions, and the use of other medications can also influence the action of this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625115-52-8 | |
| Record name | Nelociguat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
